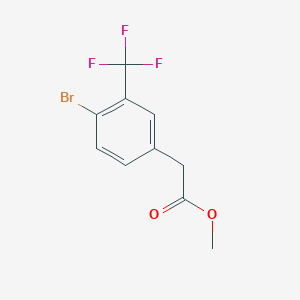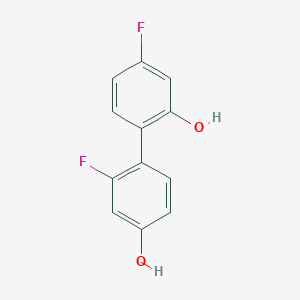
4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a difluorocyclohexyl group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with thioamides under specific conditions. One common method includes the use of a cyclization reaction where the carboxylic acid is first converted to an amide, followed by cyclization with a thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to enhance the binding affinity of the compound to its target proteins, leading to modulation of their activity. This compound may inhibit enzymes or receptors involved in critical biological pathways, thereby exerting its effects .
類似化合物との比較
Similar Compounds
- 4-(4,4-Difluorocyclohexyl)phenol
- 4,4-Difluorocyclohexanemethanol
Uniqueness
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is unique due to the presence of both a difluorocyclohexyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and specific binding interactions, which are not observed in similar compounds .
特性
CAS番号 |
1566374-46-6 |
|---|---|
分子式 |
C9H12F2N2S |
分子量 |
218.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




